molecular formula C4H11ClN2O2 B12824749 Methyl 3-hydrazinylpropanoate hydrochloride

Methyl 3-hydrazinylpropanoate hydrochloride

Cat. No.: B12824749
M. Wt: 154.59 g/mol
InChI Key: XMWZNNVPWUCKBB-UHFFFAOYSA-N
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Description

Methyl 3-hydrazinylpropanoate hydrochloride: is a chemical compound with significant applications in various fields of scientific research. It is a derivative of hydrazine and is often used in organic synthesis and pharmaceutical research due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 3-hydrazinylpropanoate hydrochloride typically involves the reaction of methyl acrylate with hydrazine hydrate. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction can be represented as follows:

CH2=CHCOOCH3+NH2NH2CH3NHNHCOOCH3\text{CH}_2=\text{CHCOOCH}_3 + \text{NH}_2\text{NH}_2 \rightarrow \text{CH}_3\text{NHNHCOOCH}_3 CH2​=CHCOOCH3​+NH2​NH2​→CH3​NHNHCOOCH3​

Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include additional purification steps such as recrystallization and distillation to obtain the final product in its pure form.

Chemical Reactions Analysis

Types of Reactions: Methyl 3-hydrazinylpropanoate hydrochloride undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding oxides.

    Reduction: It can be reduced to form hydrazine derivatives.

    Substitution: It can undergo substitution reactions with various electrophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Electrophiles like alkyl halides and acyl chlorides are commonly used.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted hydrazine derivatives.

Scientific Research Applications

Methyl 3-hydrazinylpropanoate hydrochloride has a wide range of applications in scientific research, including:

    Chemistry: Used as a reagent in organic synthesis for the preparation of various hydrazine derivatives.

    Biology: Employed in the study of enzyme inhibition and as a precursor for the synthesis of biologically active compounds.

    Medicine: Investigated for its potential use in the development of pharmaceuticals, particularly in the treatment of certain diseases.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in chemical manufacturing processes.

Mechanism of Action

The mechanism of action of Methyl 3-hydrazinylpropanoate hydrochloride involves its interaction with specific molecular targets. It can act as a nucleophile, participating in various chemical reactions by donating electrons to electrophiles. The compound’s hydrazine moiety is particularly reactive, making it useful in the synthesis of complex organic molecules.

Comparison with Similar Compounds

    Hydrazine: A simple hydrazine derivative with similar reactivity but different applications.

    Methyl hydrazine: Another hydrazine derivative with distinct chemical properties and uses.

    3-Hydrazinylpropanoic acid: A related compound with similar structural features but different functional groups.

Uniqueness: Methyl 3-hydrazinylpropanoate hydrochloride is unique due to its ester functional group, which imparts distinct chemical properties and reactivity compared to other hydrazine derivatives. This makes it particularly valuable in organic synthesis and pharmaceutical research.

Properties

Molecular Formula

C4H11ClN2O2

Molecular Weight

154.59 g/mol

IUPAC Name

methyl 3-hydrazinylpropanoate;hydrochloride

InChI

InChI=1S/C4H10N2O2.ClH/c1-8-4(7)2-3-6-5;/h6H,2-3,5H2,1H3;1H

InChI Key

XMWZNNVPWUCKBB-UHFFFAOYSA-N

Canonical SMILES

COC(=O)CCNN.Cl

Origin of Product

United States

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